(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride

Description

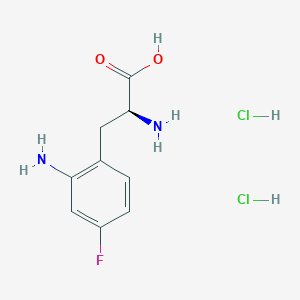

The compound (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid dihydrochloride is a fluorinated, non-proteinogenic α-amino acid derivative. Its structure features a chiral center at the α-carbon (2S configuration) and a substituted phenyl side chain with 2-amino and 4-fluoro groups. The dihydrochloride salt enhances solubility, making it suitable for biochemical and pharmacological studies. Applications likely include drug development (e.g., kinase inhibitors) and biomolecular interaction studies due to its dual amino groups and fluorine substituent .

Properties

Molecular Formula |

C9H13Cl2FN2O2 |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride |

InChI |

InChI=1S/C9H11FN2O2.2ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;;/h1-2,4,8H,3,11-12H2,(H,13,14);2*1H/t8-;;/m0../s1 |

InChI Key |

GEQARSTZFHTKPZ-JZGIKJSDSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)N)C[C@@H](C(=O)O)N.Cl.Cl |

Canonical SMILES |

C1=CC(=C(C=C1F)N)CC(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Enantioselective Synthesis via Chiral Resolution or Asymmetric Catalysis

- The (2S)-configuration is achieved by asymmetric synthesis or chiral resolution techniques.

- Starting from a suitably substituted aromatic aldehyde or halide, the fluorine and amino substituents are introduced or manipulated.

- Asymmetric alkylation or reductive amination steps are employed to build the chiral center at the α-carbon of the amino acid.

- Dynamic kinetic resolution methods involving chiral ligands and metal catalysts (e.g., Ni(II) complexes) have been reported to enhance enantiomeric excess and yields for fluorinated amino acids, which can be adapted for this compound.

Aromatic Substitution and Functional Group Transformation

- Fluorination of the aromatic ring is typically introduced early in the synthesis, often using fluorinated starting materials such as 2-amino-4-fluorobenzaldehyde or via selective electrophilic fluorination.

- The amino group at the 2-position on the phenyl ring can be introduced by nitration followed by reduction or by direct amination strategies.

- The propanoic acid side chain is constructed through condensation reactions such as Knoevenagel condensation with Meldrum’s acid, followed by reduction and hydrolysis steps.

Salt Formation and Purification

- The free amino acid is converted into its dihydrochloride salt by treatment with hydrochloric acid under controlled temperature conditions (e.g., 22°C) to improve stability and crystallinity.

- Purification is typically achieved by recrystallization from solvent mixtures such as methanol/diethyl ether or by washing with acetonitrile after grinding to fine powder.

Detailed Reaction Scheme and Conditions

Research Findings and Yield Data

- Dynamic kinetic resolution methods have demonstrated yields up to 98.4% with diastereomeric excess of 84.0% on gram scale syntheses for related fluorinated amino acids.

- Reaction conditions such as solvent dryness, oxygen exclusion, and reagent purity critically influence yields and stereochemical outcomes.

- Scale-up challenges include reagent decomposition and homogenization difficulties, which require careful optimization.

- The hydrochloride salt formation at controlled temperature (22°C) leads to high purity (>95%) and enantiomeric excess, confirmed by chiral HPLC and optical rotation measurements.

Analytical Characterization

- Spectroscopy: IR spectroscopy identifies characteristic amino (3300 cm⁻¹), carboxylic acid (1700 cm⁻¹), and aromatic C-F stretches (1236–827 cm⁻¹).

- Optical Rotation: Positive specific rotation ([α]D ≈ +30.8° in water) confirms (2S) stereochemistry.

- Chromatography: HPLC or LC-MS is used to verify purity (>97%) and detect minor isomers or byproducts.

- Elemental Analysis: Confirms molecular formula C9H11ClF N2O2 consistent with dihydrochloride salt.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted fluorophenyl compounds.

Scientific Research Applications

(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in studies related to protein synthesis and enzyme activity.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism and protein synthesis.

Pathways: It affects pathways related to neurotransmitter synthesis and signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

- Substituent Effects: The target compound’s 2-amino-4-fluorophenyl group provides dual H-bond donors (NH₂) and electron-withdrawing fluorine, enhancing interactions with biological targets like kinases. In contrast, the pyridyl derivative (8g) relies on aromatic π-stacking for binding . The azo compound (2137036-84-9) has a photoresponsive diazenyl group but may suffer from instability under light, limiting in vivo use compared to the more stable fluorophenyl group in the target .

- Solubility and Salt Forms :

- The 3-fluoro-4-hydroxyphenyl analog (144744-41-2) lacks the amino group but includes a hydroxyl substituent, favoring antioxidant mechanisms over targeted enzyme interactions .

Biological Activity

(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid, commonly referred to as a dihydrochloride salt, is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article delves into its biological activity, synthesis, and the implications of its use in various therapeutic contexts.

Chemical Structure and Properties

The compound's chemical formula is C9H11Cl2FNO2, with a molecular weight of approximately 227.1 g/mol. The structural characteristics include a fluorophenyl group that may influence its interaction with biological targets.

Research indicates that (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid functions primarily as an inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to naturally occurring amino acids allows it to interact with various receptors and enzymes, potentially modulating neurotransmitter systems or signaling pathways.

1. Neuropharmacological Effects

Studies have shown that this compound exhibits significant activity in modulating neurotransmitter release, particularly glutamate. It acts as an antagonist at certain glutamate receptors, which are critical in synaptic transmission and plasticity. This activity suggests potential applications in treating neurological disorders such as epilepsy and schizophrenia.

2. Antitumor Activity

Recent investigations have highlighted the compound's role in inhibiting tumor cell proliferation. In vitro studies demonstrated that (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid can induce apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapy.

Case Study 1: Neuroprotection

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid on cultured neurons exposed to excitotoxic conditions. The results indicated a marked reduction in neuronal death compared to controls, suggesting its potential as a neuroprotective agent against glutamate-induced toxicity .

Case Study 2: Anticancer Properties

A separate investigation focused on the compound's anticancer properties, revealing that it significantly inhibited the growth of human breast cancer cells in vitro. The mechanism was linked to the induction of cell cycle arrest and apoptosis, mediated through the activation of caspase pathways .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Glutamate receptor antagonism | |

| Antitumor activity | Induction of apoptosis |

Synthesis

The synthesis of (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid typically involves multi-step organic reactions starting from readily available amino acids and fluorinated phenyl derivatives. The synthetic route often includes protection-deprotection steps to ensure selectivity during reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.